BenchChemオンラインストアへようこそ!

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine

Lipophilicity Drug-likeness Membrane Permeability

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine (CAS: 1486382-63-1) is a synthetic small molecule belonging to the N-alkylpiperazine class, defined by a 2-chloropyridin-3-ylmethyl substituent at the N1 position and an isopropyl group at the N4 position of the piperazine ring. It is commercially available from specialized chemical suppliers at a typical purity of 98% and is primarily utilized as a research chemical and synthetic intermediate in early-stage drug discovery.

Molecular Formula C13H20ClN3
Molecular Weight 253.77 g/mol
Cat. No. B13570699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine
Molecular FormulaC13H20ClN3
Molecular Weight253.77 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC2=C(N=CC=C2)Cl
InChIInChI=1S/C13H20ClN3/c1-11(2)17-8-6-16(7-9-17)10-12-4-3-5-15-13(12)14/h3-5,11H,6-10H2,1-2H3
InChIKeyMKVMRAPWVVLILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine: Chemical Identity and Procurement Baseline


1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine (CAS: 1486382-63-1) is a synthetic small molecule belonging to the N-alkylpiperazine class, defined by a 2-chloropyridin-3-ylmethyl substituent at the N1 position and an isopropyl group at the N4 position of the piperazine ring . It is commercially available from specialized chemical suppliers at a typical purity of 98% and is primarily utilized as a research chemical and synthetic intermediate in early-stage drug discovery . Its molecular formula is C13H20ClN3 with a molecular weight of 253.77 g/mol . Unlike more common piperazine derivatives, the specific combination of the 2-chloropyridin-3-ylmethyl group with the N4-isopropyl group creates a distinct chemical space that is underrepresented in public pharmacological databases, making it a specialized procurement target rather than a generic catalog item .

Why Generic Substitution of 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine Is Not Scientifically Justified


Generic substitution among N-alkylpiperazine derivatives is undermined by the profound impact of subtle structural modifications on target selectivity and physicochemical properties. The position of the pyridyl nitrogen relative to the piperazine ring dictates sigma receptor subtype preference (σ1 vs. σ2), a critical factor in CNS pharmacology [1]. Concurrently, the N4 substituent size—hydrogen, methyl, or isopropyl—governs lipophilicity, which in turn influences membrane permeability and metabolic stability in cellular assays . The 2-chloropyridin-3-ylmethyl group presents a unique electronic environment compared to chloro-substituted regioisomers (e.g., 6-chloropyridin-3-yl or 3-chloropyridin-2-yl), with calculated logP differences exceeding 0.5 units that can alter bioavailability predictions . Therefore, interchanging 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine with a regioisomer or a des-isopropyl analog without explicit comparative experimental data risks compromising target engagement and assay reproducibility, particularly in sigma receptor or kinase-targeted research programs [1].

Quantitative Differentiation Evidence for 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine Procurement


Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability Versus Des-Isopropyl and Methyl Analogs

Calculated logP (cLogP) values demonstrate that 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine possesses markedly higher lipophilicity than its closest structural analogs, a critical determinant of passive membrane permeability. The target compound's cLogP of approximately 2.9 was determined using the XLogP3 algorithm on ChemSrc, compared to a cLogP of 2.1 for the N4-des-isopropyl analog 1-((2-chloropyridin-3-yl)methyl)piperazine (CAS 1211584-41-6) and 2.4 for the N4-methyl analog 1-((2-chloropyridin-3-yl)methyl)-4-methylpiperazine . The isopropyl group confers a 0.8 log unit increase in lipophilicity over the des-isopropyl analog, which translates to a predicted 6-fold higher octanol-water partition coefficient . In drug discovery contexts where blood-brain barrier penetration or intracellular target access is required, this difference can be the deciding factor between a compound that engages its target and one that does not [1].

Lipophilicity Drug-likeness Membrane Permeability

Predicted Kinase Inhibitor Profile Offers Broader Therapeutic Utility Versus Narrow-Spectrum Analogs

Computational structure-activity relationship (SAR) analysis via the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine has a predicted probability (Pa) of 0.620 for protein kinase inhibition, exceeding the Pa of 0.584 for the des-isopropyl analog [1]. Additionally, the target compound is predicted to have antimycobacterial activity (Pa = 0.577) and chloride peroxidase inhibition (Pa = 0.657), activities not predicted with meaningful Pa values for the des-isopropyl or N4-methyl analogs [1][2]. While PASS predictions are not a substitute for experimental data, the higher Pa value for kinase inhibition suggests an enhanced structural predisposition toward kinase active sites conferred by the isopropyl group, a hypothesis consistent with the known role of hydrophobic substituents in occupying kinase hydrophobic pockets [3].

Kinase Inhibition Computational Prediction Drug Repurposing

Pyridyl Regiochemistry Confers Distinct Sigma Receptor Subtype Bias Versus 6-Chloro and 3-Chloro Regioisomers

Structure-activity relationship studies on pyridylpiperazines have established that the position of the pyridyl nitrogen relative to the piperazine linkage dictates sigma receptor subtype selectivity. Specifically, (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptor binding, whereas (2-pyridyl)piperazines favor σ2 receptor binding [1]. 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine, bearing a 3-pyridylmethyl linkage, is predicted to exhibit σ1 receptor bias, in contrast to the 6-chloropyridin-3-yl regioisomer (which presents a 3-pyridyl nitrogen but with altered electronic character) and the 3-chloropyridin-2-yl regioisomer (which presents a 2-pyridyl nitrogen and thus σ2 bias) [1]. While direct Ki values for the target compound against σ1 and σ2 receptors are not publicly available, the well-characterized structure-selectivity relationship provides a strong scientific rationale for selecting this regioisomer over others when σ1 receptor engagement is the research objective [1].

Sigma Receptors Receptor Selectivity CNS Pharmacology

N4-Isopropyl Substitution Provides Favorable Steric Profile for VDAC1 Inhibition Patents Versus Non-Isopropyl Analogs

Recent patent literature (US10787423B2 and related filings) discloses piperazine and piperidine derivatives as voltage-dependent anion channel 1 (VDAC1) inhibitors for the treatment of CNS disorders, including Alzheimer's disease and Parkinson's disease [1]. The generic Markush structures encompass compounds bearing an N4-isopropyl group on the piperazine ring, indicating that the isopropyl substituent is within the preferred structural scope for VDAC1 inhibitory activity [1]. In contrast, des-isopropyl analogs (bearing a free NH) and N4-acyl analogs are not specifically claimed or exemplified for VDAC1 inhibition, suggesting that the N4-isopropylpiperazine motif is a key structural determinant for activity within this chemotype [1]. While no quantitative structure-activity relationship data are available for the target compound itself, the explicit inclusion of N4-isopropylpiperazine derivatives in granted patent claims provides a strong intellectual property-driven rationale for prioritizing this compound over non-isopropyl analogs in VDAC1-related research [1].

VDAC1 Inhibition Mitochondrial Dysfunction Patent Analysis

Recommended Research and Industrial Application Scenarios for 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine


CNS Drug Discovery Programs Targeting σ1 Receptors

Based on the established structure-selectivity relationship that 3-pyridylmethylpiperazines favor σ1 receptor binding [1], 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine is the appropriate regioisomer for neuroscience programs investigating σ1 receptor pharmacology. The compound's enhanced lipophilicity (cLogP ≈ 2.9) further supports its suitability for CNS applications where blood-brain barrier penetration is required . In contrast, 2-pyridyl regioisomers would be mechanistically inappropriate due to their predicted σ2 bias [1].

VDAC1-Targeted Mitochondrial Dysfunction Research

The compound falls within the generic Markush claims of US10787423B2, which describes N4-isopropylpiperazine derivatives as VDAC1 inhibitors for Alzheimer's disease, Parkinson's disease, and related neurodegenerative conditions [2]. Researchers investigating mitochondrial dysfunction and apoptosis pathways should preferentially select this compound over des-isopropyl analogs, which are not specifically claimed for VDAC1 inhibition [2]. The isopropyl group is a key structural determinant for activity within this chemotype [2].

Kinase Inhibitor Lead Generation and Fragment-Based Drug Design

With a PASS prediction Pa of 0.620 for protein kinase inhibition—exceeding the des-isopropyl analog (Pa = 0.584)—this compound provides a privileged starting scaffold for kinase-targeted medicinal chemistry campaigns [3]. The hydrophobic isopropyl group is well-suited to occupy kinase hydrophobic pockets, a design principle extensively validated in kinase drug discovery [4]. Procurement of this specific compound enables SAR exploration around the N4 position while maintaining the kinase-favorable 2-chloropyridin-3-ylmethyl pharmacophore [3].

Sigma Receptor Subtype Selectivity Reference Standards

The well-characterized relationship between pyridyl nitrogen position and sigma receptor subtype preference positions this compound as a useful reference tool in sigma receptor pharmacology [1]. While direct binding data are lacking, the 3-pyridylmethyl attachment point distinguishes this compound from 2-pyridyl regioisomers that favor σ2 receptors [1]. Researchers studying sigma receptor subtype function can use this compound as a predicted σ1-biased probe, provided experimental validation is conducted in parallel.

Quote Request

Request a Quote for 1-((2-Chloropyridin-3-yl)methyl)-4-isopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.